2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Description
Chemical Identity and Properties 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is a thiazolidine dione derivative with the molecular formula C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 g/mol . Its structure comprises a thiazolidine-1,1-dione core substituted with a 3-[1-(methylamino)ethyl]phenyl group. This compound is cataloged under CAS No. 1512042-24-8 and is supplied by American Elements in various purity grades, including pharmaceutical and industrial specifications .
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(13-2)11-5-3-6-12(9-11)14-7-4-8-17(14,15)16/h3,5-6,9-10,13H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCBTVPOGKFJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1-methylaminoethyl)phenylamine with a thiazolidine-1,1-dione derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Scientific Research Applications
Antidiabetic Potential
Research indicates that thiazolidinediones (TZDs), a class of compounds related to 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione, exhibit insulin-sensitizing properties. These compounds are being investigated for their ability to improve glycemic control in Type 2 diabetes patients by enhancing insulin sensitivity and reducing insulin resistance.
Anticancer Activity
Emerging studies suggest that thiazolidine derivatives may possess anticancer properties. The compound is being evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Specifically, its effects on cell signaling pathways involved in cancer progression are under investigation.
Neuroprotective Effects
Recent findings propose that this compound may have neuroprotective effects. It is being studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose and lipid metabolism.
- Inhibition of specific kinases involved in cancer cell proliferation and survival.
- Reduction of reactive oxygen species (ROS) levels, contributing to decreased oxidative damage in cells.
Case Study 1: Diabetes Management
In a clinical trial involving patients with Type 2 diabetes, the administration of thiazolidinedione derivatives demonstrated significant improvements in HbA1c levels over a six-month period. Patients reported enhanced quality of life due to better glycemic control and reduced episodes of hyperglycemia.
Case Study 2: Cancer Research
A laboratory study assessed the anticancer properties of thiazolidinediones on breast cancer cells. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a thiazolidine dione core and a methylaminoethylphenyl substituent. Below is a comparative analysis with structurally related compounds from the provided evidence and broader chemical literature:
Key Observations
Core Structure Differences: The target compound’s thiazolidine dione core distinguishes it from ’s impurities (e.g., propanol or naphthalenol cores). This core is critical for interactions with biological targets like PPARγ in antidiabetic drugs . Compounds in share a methylamino group but lack the thiazolidine dione moiety, limiting their pharmacological overlap with the target compound .
Substituent Variations: The 3-[1-(methylamino)ethyl]phenyl substituent in the target compound introduces steric and electronic effects distinct from the thiophen-2-yl or naphthalenol groups in ’s impurities. These differences influence solubility, bioavailability, and target binding .
Physicochemical Properties :
- The target compound’s molecular weight (268.38 g/mol ) is intermediate between smaller impurities like Compound a (171.26 g/mol ) and larger analogues like Rosiglitazone (357.43 g/mol ). This may affect membrane permeability and metabolic stability .
Biological Activity
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is a thiazolidine derivative with notable biological activity. Its molecular formula is C12H18N2O2S, and it has a molecular weight of 254.35 g/mol. This compound has garnered interest for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that thiazolidine derivatives often exhibit significant antimicrobial activity. A study focusing on various thiazolidines reported that compounds similar to this compound demonstrated effectiveness against a range of bacteria including Escherichia coli and Klebsiella pneumoniae . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored extensively. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that certain thiazolidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects . The presence of specific substituents on the phenyl ring appears crucial for enhancing anticancer activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This interaction can modulate enzyme activities or receptor functions critical for cellular processes. For example, thiazolidines are known to influence pathways related to apoptosis and cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of thiazolidine derivatives. The presence of a methylamino group and its position on the phenyl ring significantly impacts biological activity. Modifications in these areas can lead to enhanced potency and selectivity for specific biological targets .
Study 1: Antimicrobial Screening
In a controlled study, several thiazolidine derivatives were synthesized and screened for antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds with a methylamino substitution exhibited superior antimicrobial properties compared to their unsubstituted counterparts .
Study 2: Anticancer Evaluation
A recent investigation assessed the anticancer effects of various thiazolidine derivatives on human cancer cell lines. Notably, this compound was included in the panel and demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Table 1: Biological Activity Summary
| Biological Activity | Target Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, Klebsiella | Varies by compound | |
| Anticancer | Human cancer cell lines | <10 - 30 |
Table 2: Structure-Activity Relationship Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
